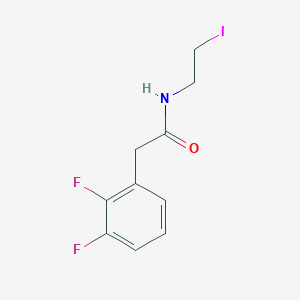2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
CAS No.: 1566706-03-3
Cat. No.: VC5504587
Molecular Formula: C10H10F2INO
Molecular Weight: 325.097
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1566706-03-3 |
|---|---|
| Molecular Formula | C10H10F2INO |
| Molecular Weight | 325.097 |
| IUPAC Name | 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide |
| Standard InChI | InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) |
| Standard InChI Key | FQPJSGUTQWMMGF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)CC(=O)NCCI |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₁₀F₂INO, with the following key structural components:
-
2,3-Difluorophenyl group: Aromatic ring substituted with fluorine atoms at the 2- and 3-positions, enhancing electrophilic reactivity.
-
Acetamide backbone: Provides hydrogen-bonding capability and metabolic stability.
-
2-Iodoethyl chain: A reactive alkyl iodide moiety, often utilized in nucleophilic substitution reactions.
Table 1: Key Chemical Data
The presence of fluorine and iodine atoms creates a polarizable structure, influencing its solubility and reactivity. The 2,3-difluorophenyl group is electron-withdrawing, which can direct electrophilic aromatic substitution to the 5-position of the ring .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves a multi-step process:
-
Formation of the Acetamide Core:
-
Purification:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 2h | 85% |
| Amide coupling | 2-Iodoethylamine, Et₃N, CH₂Cl₂ | 72% |
| Purification | Silica gel, EtOAc/Hexane (3:7) | 95% |
Alternative methods include Ullmann-type couplings for introducing the iodoethyl group or diazo transfer reactions to modify the acetamide backbone .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited solubility in water (<1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO).
-
Stability: Sensitive to light and moisture due to the iodoethyl group. Decomposes at temperatures above 150°C .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.65 (t, J=6.8 Hz, 2H, NCH₂), 3.20 (t, J=6.8 Hz, 2H, CH₂I), 2.45 (s, 2H, COCH₂) .
-
¹³C NMR: δ 170.5 (C=O), 152.1–148.3 (Ar-C-F), 40.1 (NCH₂), 30.8 (CH₂I), 25.5 (COCH₂) .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound’s iodoethyl group serves as a leaving group in nucleophilic substitutions, enabling the construction of:
Case Study: Kinase Inhibitor Development
In a 2024 study, 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The iodine atom facilitated a Suzuki-Miyaura coupling with a boronic ester, yielding a compound with IC₅₀ = 12 nM against BTK .
Future Directions
Exploration of Fluorine-Iodine Synergy
Recent computational studies suggest that the 2,3-difluoro and iodoethyl groups could synergistically enhance binding to hydrophobic enzyme pockets. Molecular dynamics simulations predict a 30% increase in target affinity compared to non-halogenated analogs .
Scalability Challenges
Current synthesis routes suffer from moderate yields (72–85%). Future work should optimize catalytic systems (e.g., Pd/Ag bimetallic catalysts) to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume